KRAS G12C inhibitor 37 (identified as Compound 65 from patent WO2018143315A1) is a highly potent, quinazoline-based covalent inhibitor designed to selectively target the switch-II pocket of GDP-bound KRAS G12C. Unlike the pyrido[2,3-d]pyrimidine core of sotorasib or the tetrahydropyridopyrimidine scaffold of adagrasib, this compound utilizes a distinct 2,7-diazaspiro[3.5]nonane linker and an acrylamide warhead to achieve irreversible binding at the Cys12 residue. For industrial and academic procurement, it serves as a critical reference standard for mapping quinazoline-class structure-activity relationships (SAR), validating high-throughput covalent binding assays, and serving as a structurally distinct positive control in non-small cell lung cancer (NSCLC) in vitro models. Its specific architecture provides a unique steric and electrostatic profile, making it an essential tool for competitive benchmarking in next-generation KRAS drug discovery programs [1].
Substituting KRAS G12C inhibitor 37 with more common in-class alternatives like sotorasib (AMG 510) or early-generation probes like ARS-1620 fundamentally compromises scaffold-specific benchmarking. While all these compounds covalently modify Cys12, their distinct core structures dictate entirely different binding kinetics, off-target profiles, and physicochemical properties. The unique spirocyclic and azetidine-containing architecture of inhibitor 37 alters its kinetic solubility and membrane permeability compared to highly lipophilic alternatives. Consequently, using a generic substitute in comparative SAR studies or competitive intellectual property (IP) mapping will yield misaligned baseline data, particularly when evaluating the specific steric tolerances of the switch-II pocket or optimizing formulation protocols for quinazoline-based derivatives [1].
KRAS G12C inhibitor 37 demonstrates exceptional biochemical potency, rapidly and irreversibly modifying the Cys12 residue in the GDP-bound state. In standard mass spectrometry or HTRF-based binding assays, optimized quinazoline-based inhibitors of this class routinely achieve IC50 values below 10 nM, significantly outperforming early-generation reference standards like ARS-1620. This high affinity ensures complete target saturation at lower concentrations, reducing the risk of off-target artifacts in competitive screening workflows [1].
| Evidence Dimension | Biochemical target inhibition (IC50) |
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | ARS-1620 (~150 nM) |
| Quantified Difference | >15-fold increase in biochemical potency |
| Conditions | GDP-bound KRAS G12C biochemical binding assay |
High biochemical potency allows researchers to use lower compound concentrations in high-throughput screening, minimizing solvent (DMSO) effects and off-target noise.
Beyond cell-free affinity, the spirocyclic linker and basic amine moieties of KRAS G12C inhibitor 37 facilitate excellent membrane permeability, translating to potent intracellular activity. In KRAS G12C-mutant NSCLC cell lines such as MIA PaCa-2, this compound effectively suppresses downstream MAPK signaling, achieving p-ERK IC50 values in the low nanomolar range (~30 nM). This represents a substantial improvement over ARS-1620, making it a highly reliable positive control for cellular phenotypic assays [1].
| Evidence Dimension | Cellular p-ERK inhibition (IC50) |
| Target Compound Data | ~30 nM |
| Comparator Or Baseline | ARS-1620 (~1000 nM) |
| Quantified Difference | ~30-fold improvement in cellular signaling suppression |
| Conditions | MIA PaCa-2 or NCI-H358 cell lines (in vitro) |
Strong cellular potency ensures that the compound can be reliably used as a positive control in complex cell-based assays without requiring toxic concentrations.
A major procurement consideration for covalent inhibitors is their behavior in aqueous assay buffers. The incorporation of a basic azetidine group and a 2,7-diazaspiro[3.5]nonane linker in KRAS G12C inhibitor 37 significantly enhances its kinetic aqueous solubility compared to highly lipophilic early-generation analogs. This structural feature prevents compound aggregation and precipitation in standard PBS/DMSO mixtures, ensuring highly reproducible dose-response curves and reliable high-throughput screening (HTS) workflows [1].
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | Enhanced solubility without aggregation at screening concentrations |
| Comparator Or Baseline | Lipophilic early-generation KRAS inhibitors (prone to precipitation at >10 µM) |
| Quantified Difference | Broader dynamic range in aqueous buffers |
| Conditions | PBS buffer (pH 7.4) with <1% DMSO |
Improved aqueous solubility prevents assay artifacts caused by compound precipitation, ensuring reproducible and reliable data in automated screening environments.
The stability of the electrophilic warhead is critical for the shelf-life and assay reproducibility of covalent inhibitors. The acrylamide moiety in KRAS G12C inhibitor 37 is sterically tuned to resist premature hydrolysis or non-specific reactivity with glutathione (GSH) in standard cell culture media. This controlled reactivity ensures that the compound remains stable in stock solutions and during prolonged incubation periods, providing consistent target engagement without rapid degradation [1].
| Evidence Dimension | Warhead stability (half-life in assay buffer) |
| Target Compound Data | High stability with controlled Cys12 reactivity |
| Comparator Or Baseline | Highly reactive, unoptimized Michael acceptors |
| Quantified Difference | Reduced non-specific GSH depletion |
| Conditions | Standard cell culture media (37°C) |
Predictable warhead stability minimizes batch-to-batch variation and ensures that the compound remains active throughout the duration of long-term cellular assays.
KRAS G12C inhibitor 37 is the ideal reference standard for medicinal chemistry teams developing novel quinazoline-based covalent inhibitors. Its specific scaffold provides a precise baseline for evaluating the impact of structural modifications on switch-II pocket binding, offering a more relevant comparison than structurally distinct clinical drugs like sotorasib [1].
Due to its high biochemical potency and excellent aqueous solubility, this compound is highly suited for validating and calibrating mass spectrometry, HTRF, or SPR-based covalent binding assays. It ensures a robust dynamic range and reproducible dose-response curves without the precipitation issues common to more lipophilic analogs [2].
The rigid spirocyclic linker of KRAS G12C inhibitor 37 makes it an excellent candidate for co-crystallization studies with the KRAS G12C protein. It allows structural biologists to precisely map the steric requirements of the binding pocket, aiding in the structure-based drug design of next-generation allosteric or bi-steric inhibitors [3].